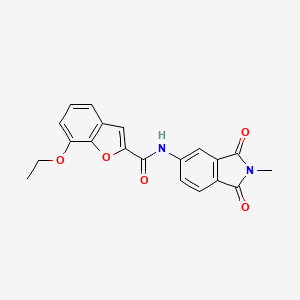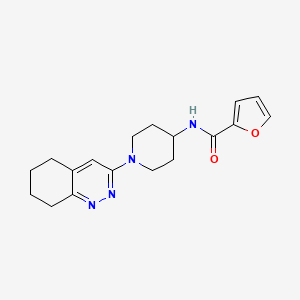![molecular formula C12H11ClFNS B2577678 3-chloro-4-fluoro-N-[(3-methylthiophen-2-yl)methyl]aniline CAS No. 851457-05-1](/img/structure/B2577678.png)
3-chloro-4-fluoro-N-[(3-methylthiophen-2-yl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-fluoro-N-[(3-methylthiophen-2-yl)methyl]aniline is a chemical compound with the molecular formula C12H11ClFNS and a molecular weight of 255.74 g/mol . It is characterized by the presence of a chloro and fluoro substituent on the aniline ring, along with a thiophene moiety attached via a methyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-chloro-4-fluoro-N-[(3-methylthiophen-2-yl)methyl]aniline typically involves the reaction of 3-chloro-4-fluoroaniline with 3-methylthiophene-2-carbaldehyde under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as column chromatography or recrystallization .
Análisis De Reacciones Químicas
3-chloro-4-fluoro-N-[(3-methylthiophen-2-yl)methyl]aniline undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
3-chloro-4-fluoro-N-[(3-methylthiophen-2-yl)methyl]aniline is utilized in several scientific research fields:
Mecanismo De Acción
The mechanism of action of 3-chloro-4-fluoro-N-[(3-methylthiophen-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
3-chloro-4-fluoro-N-[(3-methylthiophen-2-yl)methyl]aniline can be compared with other similar compounds such as:
3-chloro-4-fluoroaniline: Lacks the thiophene moiety and has different chemical properties and applications.
3-methylthiophene-2-carbaldehyde: Contains the thiophene moiety but lacks the aniline structure, leading to different reactivity and uses.
4-fluoro-N-[(3-methylthiophen-2-yl)methyl]aniline:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
IUPAC Name |
3-chloro-4-fluoro-N-[(3-methylthiophen-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFNS/c1-8-4-5-16-12(8)7-15-9-2-3-11(14)10(13)6-9/h2-6,15H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZXKZMBCLQZLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/new.no-structure.jpg)

![1-[(4-chlorophenyl)methyl]-3-{[5-(furan-2-yl)pyridin-3-yl]methyl}urea](/img/structure/B2577597.png)




![5-chloro-2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2577606.png)

![N-[2-hydroxy-2-(2-naphthyl)ethyl]-1-adamantanecarboxamide](/img/structure/B2577610.png)
![N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2577611.png)
![6-(2-bromoethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2577613.png)


